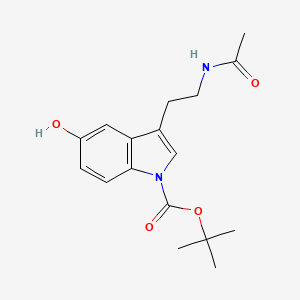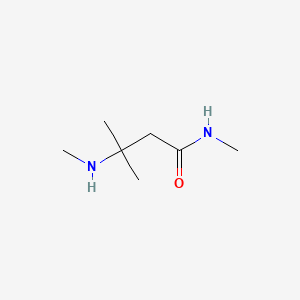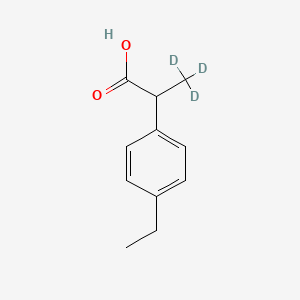
rac Guaifenesin-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Guaifenesin-d5: is a deuterium-labeled analogue of Guaifenesin, a medication commonly used to alleviate symptoms of cough and congestionIt is a stable isotope-labeled compound, which means that certain hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac Guaifenesin-d5 involves the deuteration of Guaifenesin. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped to handle stable isotopes and ensure the safety and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: rac Guaifenesin-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids.
Reduction: Reduction reactions can convert this compound to its deuterated alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted derivatives, depending on the type of reaction and reagents used .
Applications De Recherche Scientifique
rac Guaifenesin-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Guaifenesin.
Industry: Applied in the development of new pharmaceuticals and as a quality control standard in the production of Guaifenesin-containing medications.
Mécanisme D'action
The mechanism of action of rac Guaifenesin-d5 is similar to that of Guaifenesin. It acts as an expectorant by increasing the hydration of the respiratory tract, which helps to thin and loosen mucus, making it easier to expel through coughing. The compound is believed to target the mucin-secreting cells in the respiratory tract, enhancing mucus clearance and improving respiratory function .
Comparaison Avec Des Composés Similaires
Guaifenesin: The non-deuterated form of rac Guaifenesin-d5, commonly used as an expectorant.
rac Guaifenesin-d3: Another deuterated analogue with three deuterium atoms.
rac Guaifenesin-d7: A deuterated analogue with seven deuterium atoms.
Uniqueness: this compound is unique due to its specific deuterium labeling, which provides distinct advantages in research applications, such as improved sensitivity and resolution in NMR spectroscopy. The presence of five deuterium atoms allows for detailed studies of metabolic pathways and reaction mechanisms, making it a valuable tool in scientific research .
Propriétés
Numéro CAS |
1329563-41-8 |
|---|---|
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
203.249 |
Nom IUPAC |
1,1,2,3,3-pentadeuterio-3-(2-methoxyphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3/i6D2,7D2,8D |
Clé InChI |
HSRJKNPTNIJEKV-RORPNYJOSA-N |
SMILES |
COC1=CC=CC=C1OCC(CO)O |
Synonymes |
3-(o-Methoxyphenoxy)-1,2-propanediol-d5; Guaiacol Glyceryl-d5 Ether; Robitussin-d5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


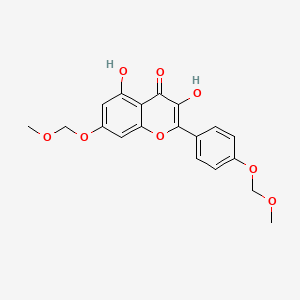
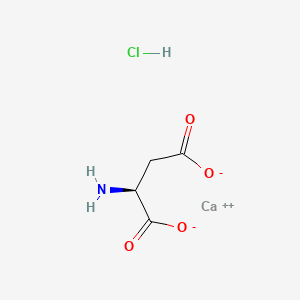
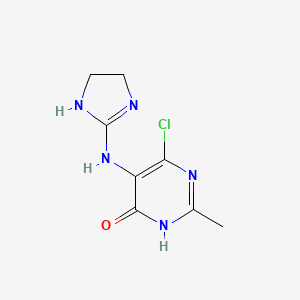
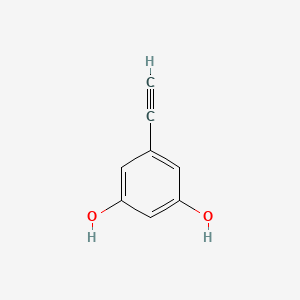
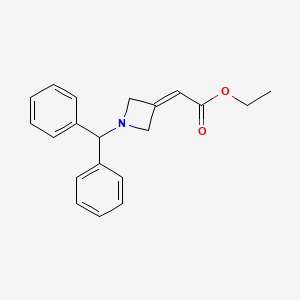
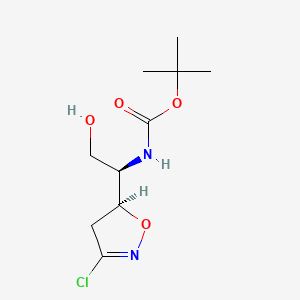

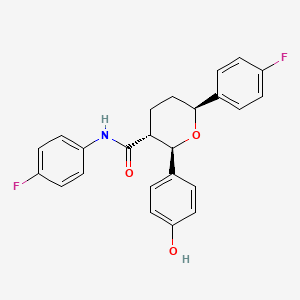
![1H-[1,2,4]Triazolo[3,4-b][1,3,5]triazepine](/img/structure/B589584.png)
![6-Azatricyclo[5.2.0.02,5]nonane](/img/structure/B589587.png)
